Toxicity and safety data for 1-Methyl-3-vinylpiperidine hydrochloride
Toxicity and safety data for 1-Methyl-3-vinylpiperidine hydrochloride
An In-depth Technical Guide to the Toxicological and Safety Profile of 1-Methyl-3-vinylpiperidine hydrochloride
Disclaimer: This document serves as a technical guide for researchers, scientists, and drug development professionals. The information contained herein is intended for investigational purposes and should not be interpreted as a complete or definitive assessment of the toxicity of 1-Methyl-3-vinylpiperidine hydrochloride. As of the latest literature review, comprehensive toxicological data for this specific compound is not extensively available in peer-reviewed publications. Therefore, this guide emphasizes a framework for risk assessment based on available chemical data, analysis of structural analogs, and established toxicological principles. All laboratory work involving this compound must be conducted with appropriate safety precautions and under the supervision of qualified personnel.
Introduction
1-Methyl-3-vinylpiperidine hydrochloride is a substituted piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals and biologically active compounds, making its derivatives, such as this one, of interest to the fields of medicinal chemistry and drug development. The presence of a vinyl group and N-methylation suggests potential for specific metabolic pathways and biological activities, which in turn necessitates a thorough evaluation of its safety profile.
This guide provides a structured approach to understanding the potential toxicological risks associated with 1-Methyl-3-vinylpiperidine hydrochloride. In the absence of direct, comprehensive studies on the title compound, this document synthesizes available data, outlines a necessary toxicological testing cascade, and draws inferences from structurally related molecules to provide a foundational understanding for researchers.
Part 1: Physicochemical Properties and Initial Hazard Identification
A foundational step in toxicological assessment is the characterization of a compound's physical and chemical properties, which can inform its potential for absorption, distribution, metabolism, and excretion (ADME), as well as its reactivity.
Known Properties of 1-Methyl-3-vinylpiperidine hydrochloride
| Property | Value | Source |
| Molecular Formula | C8H16ClN | PubChem |
| Molecular Weight | 161.67 g/mol | PubChem |
| IUPAC Name | 1-methyl-3-vinylpiperidin-1-ium chloride | PubChem |
| CAS Number | 10595-64-9 | PubChem |
| Physical State | Solid (predicted) | - |
| Solubility | Soluble in water (predicted due to hydrochloride salt form) | - |
The hydrochloride salt form suggests good water solubility, which may enhance its systemic absorption if ingested or otherwise introduced into an aqueous biological environment.
Part 2: A Proposed Framework for Toxicological Evaluation
Given the limited public data, a de novo toxicological assessment is required. The following workflow outlines a standard, phased approach to characterize the potential hazards of a novel compound like 1-Methyl-3-vinylpiperidine hydrochloride. This represents the self-validating system of protocols that is a cornerstone of modern toxicology.
Experimental Workflow for Comprehensive Toxicity Assessment
Caption: A phased approach to toxicological assessment for a novel chemical entity.
Detailed Protocols for Key Initial Experiments
1. Bacterial Reverse Mutation Assay (Ames Test)
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Rationale: This is a first-line screening test for mutagenicity, assessing a compound's ability to induce genetic mutations in bacteria. The vinyl group on the molecule is a potential site for metabolic activation to a reactive epoxide, which could be mutagenic.
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Methodology:
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Select several strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine and tryptophan operons, respectively.
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Prepare a range of concentrations of 1-Methyl-3-vinylpiperidine hydrochloride.
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In parallel experiments, incubate the test compound with the bacterial strains in the presence and absence of a mammalian metabolic activation system (e.g., rat liver S9 fraction).
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Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.
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Incubate for 48-72 hours.
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Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid).
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A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
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2. In Vitro Micronucleus Assay
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Rationale: This assay detects chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity). It serves as a crucial follow-up to the Ames test to assess a different type of genetic damage.
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Methodology:
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Culture a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes).
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Expose the cells to a range of concentrations of 1-Methyl-3-vinylpiperidine hydrochloride, with and without metabolic activation (S9).
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Include appropriate positive and negative controls.
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After an appropriate exposure period, add a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.
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Harvest, fix, and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
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Using a microscope, score the frequency of micronuclei (small, secondary nuclei containing chromosome fragments or whole chromosomes) in binucleated cells.
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A significant, dose-dependent increase in micronucleated cells indicates genotoxic potential.
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Part 3: Hazard Identification through Structural Analogs
In the absence of direct data, a "read-across" approach using data from structurally similar compounds can provide preliminary insights into potential hazards. We will consider two key structural components: the N-methylpiperidine core and the vinyl group.
Analog 1: N-Methylpiperidine
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CAS Number: 626-67-5
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Toxicological Profile: N-Methylpiperidine is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. This suggests that the piperidine ring itself, when N-methylated, has inherent corrosive and irritant properties.
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Inference: It is reasonable to hypothesize that 1-Methyl-3-vinylpiperidine hydrochloride may also possess irritant or corrosive properties, particularly at high concentrations.
Analog 2: Vinyl-Containing Compounds (e.g., Vinylcyclohexene Dioxide)
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Toxicological Profile: Many simple vinyl compounds are of toxicological concern because they can be metabolically activated by cytochrome P450 enzymes to form reactive epoxides. These epoxides are electrophilic and can bind covalently to nucleophilic sites on DNA, RNA, and proteins, leading to cytotoxicity, mutagenicity, and carcinogenicity. For example, vinylcyclohexene dioxide is a known carcinogen.
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Inference: The vinyl group in 1-Methyl-3-vinylpiperidine is a structural alert for potential genotoxicity and carcinogenicity via metabolic activation to an epoxide intermediate. This hypothesis strongly supports the necessity of conducting the Ames and micronucleus assays as outlined above.
Proposed Metabolic Activation Pathway
Caption: Potential metabolic activation of the vinyl group leading to toxicity.
Part 4: Recommended Safety, Handling, and Exposure Protocols
Based on the analysis of structural analogs and general principles for handling novel chemical entities, the following precautions are mandatory:
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Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield are required at all times.
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Consult glove manufacturer data for specific breakthrough times.
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Body Protection: A lab coat is mandatory. For handling larger quantities, a chemical-resistant apron or suit should be considered.
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Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
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Engineering Controls:
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Work should be exclusively conducted in a well-ventilated laboratory with a certified chemical fume hood.
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An eyewash station and safety shower must be readily accessible.
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Spill and Waste Disposal:
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In case of a spill, evacuate the area and prevent dust generation. Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
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All waste containing 1-Methyl-3-vinylpiperidine hydrochloride must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
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Conclusion
While 1-Methyl-3-vinylpiperidine hydrochloride is a compound of interest for chemical and pharmaceutical research, there is a significant gap in the publicly available toxicological literature. This guide serves not as a definitive summary of known hazards, but as a roadmap for responsible investigation. The analysis of its chemical structure and related analogs strongly suggests a potential for skin and eye irritation, as well as a plausible mechanism for genotoxicity via metabolic activation of the vinyl moiety.
Therefore, it is imperative that researchers treat this compound with a high degree of caution. The toxicological evaluation framework proposed herein, starting with in vitro genotoxicity and cytotoxicity assays, represents the minimum standard of care before proceeding with further studies. The synthesis of direct, empirical data is the only reliable method to fully characterize the safety profile of 1-Methyl-3-vinylpiperidine hydrochloride.
